N*1*-Cyclopropyl-N*1*-(4-methoxy-benzyl)-ethane-1,2-diamine
CAS No.:
Cat. No.: VC13374448
Molecular Formula: C13H20N2O
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N2O |
|---|---|
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | N'-cyclopropyl-N'-[(4-methoxyphenyl)methyl]ethane-1,2-diamine |
| Standard InChI | InChI=1S/C13H20N2O/c1-16-13-6-2-11(3-7-13)10-15(9-8-14)12-4-5-12/h2-3,6-7,12H,4-5,8-10,14H2,1H3 |
| Standard InChI Key | HVDSACFDLJOIPQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CN(CCN)C2CC2 |
| Canonical SMILES | COC1=CC=C(C=C1)CN(CCN)C2CC2 |
Introduction
N1-Cyclopropyl-N1-(4-methoxy-benzyl)-ethane-1,2-diamine is an organic compound with the CAS number 1181590-55-5. It belongs to the class of diamines, characterized by the presence of two amino groups attached to a carbon chain. This compound features a cyclopropyl group and a 4-methoxy-benzyl group, contributing to its unique chemical properties and potential applications in medicinal chemistry and material science.
Synthesis and Chemical Reactions
The synthesis of N1-Cyclopropyl-N1-(4-methoxy-benzyl)-ethane-1,2-diamine typically involves several key steps in organic chemistry, which can be optimized for yield and purity. The choice of method depends on economic factors and desired compound characteristics. This compound participates in various chemical reactions typical for amines, such as alkylation, acylation, and condensation reactions, which are crucial for synthesizing derivatives that may exhibit varying biological activities or improved pharmacological properties.
Biological Activity and Potential Applications
While specific biological activities of N1-Cyclopropyl-N1-(4-methoxy-benzyl)-ethane-1,2-diamine are not extensively documented, compounds with similar structures, such as cyclopropylamine derivatives, are known for their diverse biological activities and are often investigated for their potential therapeutic applications. The methoxy substitution on the benzyl group may influence both its solubility and interaction with biological targets, potentially leading to distinct pharmacological profiles and therapeutic applications.
Analytical Techniques
The molecular structure of N1-Cyclopropyl-N1-(4-methoxy-benzyl)-ethane-1,2-diamine can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
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